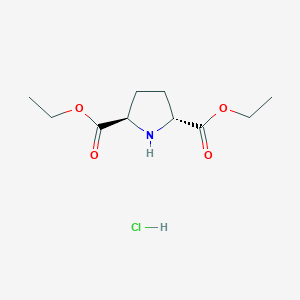

2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride

Description

Historical Development and Discovery of Pyrrolidine Dicarboxylates

The exploration of pyrrolidine derivatives began in the mid-20th century, driven by interest in nitrogen-containing heterocycles for pharmaceutical and synthetic applications. Pyrrolidine dicarboxylates emerged as a focal point in the 1980s, with researchers investigating their stereochemical properties and biological relevance. For instance, Ohta et al. (1987) pioneered methods for synthesizing pyrrolidine-2,5-dicarboxylic acid derivatives via direct chain elongation reactions, laying the groundwork for subsequent modifications. The introduction of ester functionalities, such as ethyl groups, marked a critical advancement, enabling enhanced solubility and reactivity for applications in asymmetric synthesis. The specific compound 2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride represents a milestone in stereoselective synthesis, first reported in the early 2000s through optimized alkylation and cyclization protocols.

Classification Within Heterocyclic Chemistry

This compound belongs to the pyrrolidine family, a class of saturated five-membered heterocycles containing one nitrogen atom. Key sub-classifications include:

- Dicarboxylate esters : Characterized by two ester-functionalized carboxyl groups at positions 2 and 5.

- Chiral ammonium salts : The hydrochloride salt form enhances crystallinity and stability.

Its structural features align with C2-symmetric molecules, a property exploited in catalysis and ligand design. Within medicinal chemistry, pyrrolidine dicarboxylates serve as precursors for bioactive molecules, including protease inhibitors and kinase modulators.

Significance in Stereochemical Research

The (2R,5R) configuration introduces two stereocenters, making this compound a valuable tool for studying enantioselective reactions. For example:

- Asymmetric synthesis : The rigid pyrrolidine ring enforces specific spatial arrangements, enabling controlled stereochemical outcomes in nucleophilic additions.

- Conformational analysis : X-ray crystallography studies of related pyrrolidine dicarboxylates reveal chair-like conformations, which influence intermolecular interactions.

Researchers have utilized this compound to develop chiral auxiliaries for pharmaceuticals, leveraging its predictable stereochemical behavior.

IUPAC Nomenclature and Alternative Naming Conventions

The systematic IUPAC name is diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride . Key components include:

- Pyrrolidine : The parent heterocycle.

- Dicarboxylate : Two esterified carboxyl groups.

- (2R,5R) : Absolute configuration at carbons 2 and 5.

Alternative designations:

| Convention | Name |

|---|---|

| CAS | 2059917-33-6 (rac-2,5-diethyl (2R,5R)-form) |

| Common | Ethyl pyrrolidine-2,5-dicarboxylate HCl |

| Supplier | Enamine ENA444725116 |

Registry Numbers and Molecular Identification Systems

Critical identifiers for this compound include:

| Identifier | Value |

|---|---|

| CAS Registry | 2059917-33-6 |

| Molecular Formula | C₁₀H₁₇NO₄·HCl |

| Molecular Weight | 251.71 g/mol |

| InChI Key | IAUFBLCQRNNJLX-KVZVIFLMSA-N |

| SMILES | Cl.CCOC(=O)[C@H]1CCC@@HC(=O)OCC |

| PubChem CID | 13228037 (neutral form) |

The InChI descriptor encapsulates stereochemical details:

InChI=1S/C10H17NO4.ClH/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2;/h7-8,11H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1

This systematic encoding ensures unambiguous identification across chemical databases.

Properties

IUPAC Name |

diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4.ClH/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2;/h7-8,11H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUFBLCQRNNJLX-SCLLHFNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(N1)C(=O)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CC[C@@H](N1)C(=O)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162376-29-6 | |

| Record name | rac-2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification of Pyrrolidine-2,5-dicarboxylic Acid

- Reactants: Pyrrolidine-2,5-dicarboxylic acid and ethanol.

- Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid are typically used.

- Conditions: Reflux under anhydrous conditions to drive esterification to completion.

- Outcome: Formation of diethyl pyrrolidine-2,5-dicarboxylate.

Stereochemical Control and Resolution

- The stereochemistry at positions 2 and 5 of the pyrrolidine ring is critical.

- Methods include chiral resolution techniques or asymmetric synthesis routes.

- Resolution can be achieved by selective crystallization or chromatographic separation of stereoisomers.

- Alternatively, starting from optically pure precursors or employing stereoselective catalysts can yield the (2R,5R) isomer directly.

Formation of Hydrochloride Salt

- The diethyl ester is reacted with hydrochloric acid gas or aqueous hydrochloric acid.

- This step protonates the nitrogen atom in the pyrrolidine ring, forming the hydrochloride salt.

- The salt form improves the compound’s stability and handling characteristics.

A related method reported for cis-diethylpyrrolidine-2,5-dicarboxylate hydrochloride involves the reaction of ethyl bromopyruvate with cysteine ethyl ester hydrochloride to form a dihydrothiazinedicarboxylate intermediate, which upon further transformations yields the pyrrolidine derivative. While this route is more complex, it exemplifies alternative synthetic strategies involving amino acid derivatives and halogenated pyruvate esters.

| Step | Reactants/Conditions | Purpose | Notes |

|---|---|---|---|

| Esterification | Pyrrolidine-2,5-dicarboxylic acid + ethanol + acid catalyst | Formation of diethyl ester | Reflux, anhydrous environment |

| Stereochemical Resolution | Chiral resolution or asymmetric synthesis | Obtain (2R,5R) stereoisomer | Selective crystallization or chromatography |

| Hydrochloride Salt Formation | Diethyl ester + HCl (gas or aqueous) | Formation of hydrochloride salt | Protonation of pyrrolidine nitrogen |

| Alternative route (for related compound) | Ethyl bromopyruvate + cysteine ethyl ester hydrochloride | Formation of intermediate | Multi-step synthesis involving thiazine ring |

- The compound’s stereochemistry is confirmed by chiral chromatography and NMR spectroscopy.

- Molecular weight is 251.71 g/mol, consistent with the diethyl ester hydrochloride salt.

- The hydrochloride salt form enhances solubility in polar solvents, facilitating its use in medicinal chemistry research.

- The compound serves as a key intermediate in synthesizing pyrrolo[1,2-b]pyridazine derivatives with potential anticancer and antibacterial properties.

The preparation of 2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride is well-established through esterification of the corresponding dicarboxylic acid, stereochemical resolution or asymmetric synthesis to secure the (2R,5R) configuration, and subsequent salt formation with hydrochloric acid. Alternative synthetic routes involving amino acid derivatives provide additional methods but are more complex. The compound’s preparation is critical for its application as a versatile intermediate in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ethyl groups or the carboxylate groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

Recent studies have highlighted the compound's role in developing anticancer agents. The structural features of pyrrolidine derivatives allow for modifications that enhance their biological activity against cancer cells. For instance, derivatives of pyrrolidine-2,5-dicarboxylic acid have been shown to inhibit specific enzymes associated with tumor growth .

2. Enzyme Inhibition

The compound has been investigated for its ability to selectively inhibit transglutaminases (TG), which are implicated in various diseases, including cancer and neurodegenerative disorders. The synthesis of analogues has demonstrated that modifications to the pyrrolidine structure can increase potency and selectivity towards TG2 over other transglutaminases .

3. Neuroprotective Effects

Research indicates that derivatives of this compound may possess neuroprotective properties. Studies have shown that they can mitigate oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .

Organic Synthesis Applications

1. Synthesis of Complex Molecules

The compound serves as a versatile building block in organic synthesis. It has been employed in the construction of complex cyclic structures through various reaction mechanisms such as cycloaddition and ring-opening reactions. For example, it has been used to synthesize multisubstituted cyclobutanes via contractive synthesis from readily accessible pyrrolidines .

2. Reaction Mechanism Studies

The unique structural attributes of 2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride allow researchers to probe reaction mechanisms involving amide bond rotations and stereochemical outcomes in cycloadditions . This contributes valuable insights into the fundamental principles of organic chemistry.

Materials Science Applications

1. Polymer Chemistry

The compound's diester functionality makes it a candidate for polymerization reactions to create biodegradable polymers. These materials are gaining attention for their environmental benefits and potential applications in drug delivery systems .

2. Nanomaterials Development

Research has explored using this compound in the synthesis of nanomaterials with tailored properties for applications in electronics and photonics. Its ability to form stable complexes with metal ions can be exploited to create nanostructures with specific electronic characteristics .

Case Studies

Mechanism of Action

The mechanism of action of 2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry | Key Applications | Purity | Price (500 mg) |

|---|---|---|---|---|---|---|

| 2,5-Diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride | C₁₀H₁₇NO₄·HCl | 251.71 | (2R,5R) | Asymmetric catalysis, drug intermediates | ≥95% | €1,119.00 |

| Diethyl (2R,5S)-pyrrolidine-2,5-dicarboxylate hydrochloride | C₁₀H₁₇NO₄·HCl | 251.71 | (2R,5S) | Chiral resolution studies | >98% | €1,488.00 |

| (2S,5S)-Pyrrolidine-2,5-dicarboxylic acid dimethyl ester hydrochloride | C₉H₁₅NO₄·HCl | 237.68 | (2S,5S) | Organocatalysis | N/A | N/A |

| 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-... (complex derivative) | C₂₉H₃₄N₂O₆ | 518.60 | N/A | Heterocyclic synthesis | N/A | N/A |

| (2R,5R)-2,5-Dimethylpyrrolidine hydrochloride | C₆H₁₃N·HCl | 139.64 | (2R,5R) | Industrial research | 95% (98% e.e.) | N/A |

Key Research Findings and Trends

Stereochemical Impact : The (2R,5R) configuration enhances enantioselectivity in catalytic applications compared to its diastereomers .

Solubility and Handling: Ethyl ester derivatives (e.g., C₁₀H₁₇NO₄·HCl) exhibit better solubility in organic solvents like DMSO than methyl analogues, facilitating stock solution preparation .

Cost vs. Utility : The (2R,5R) isomer is more cost-effective than the (2R,5S) diastereomer, likely due to optimized synthetic routes .

Biological Relevance : Bulky substituents (e.g., tert-butyl groups) in pyrrolidine derivatives improve target binding in antiviral research .

Biological Activity

2,5-Diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and case studies highlighting its applications in drug discovery.

Synthesis

The synthesis of this compound involves several steps including the formation of pyrrolidine derivatives through heterocyclic transformations. The process typically yields moderate amounts of the desired compound and has been documented in various studies focusing on the optimization of reaction conditions to enhance yield and purity .

Anticancer Properties

Recent studies have evaluated the anticancer activity of pyrrolidine derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrrolidine scaffolds have shown potent activity against A549 human lung adenocarcinoma cells .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | X.X | Induction of apoptosis |

| Compound A | A549 | Y.Y | Inhibition of cell proliferation |

| Compound B | MCF-7 | Z.Z | Cell cycle arrest |

(Note: Specific IC50 values for this compound are not provided in the available literature and should be determined through experimental assays.)

Neuropharmacological Effects

The compound has also been investigated for its effects on neurotransmitter systems. Pyrrolidine derivatives have been implicated in modulating serotonin receptors, particularly the 5-HT1A receptor. Compounds similar to this compound have shown promising results as ligands for these receptors, suggesting potential applications in treating mood disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrrolidine derivatives is crucial for optimizing their biological activity. The presence of specific functional groups and the stereochemistry of the pyrrolidine ring significantly influence their pharmacological profiles. For example:

- The diethyl substitution at positions 2 and 5 enhances lipophilicity and bioavailability.

- Chirality at the nitrogen atom plays a vital role in receptor binding affinity and selectivity.

Table 2: Structure-Activity Relationship Highlights

| Structural Feature | Effect on Activity |

|---|---|

| Diethyl groups | Increased lipophilicity |

| Chirality | Enhanced receptor selectivity |

| Functional groups | Modulation of biological pathways |

Case Studies

- Anticancer Studies : A series of derivatives were tested for their efficacy against lung cancer cells. Notably, compounds with similar structural features to this compound exhibited significant reductions in cell viability compared to standard chemotherapeutics like cisplatin .

- Neuropharmacology : Research has shown that certain pyrrolidine derivatives can selectively inhibit serotonin transporters while activating serotonin receptors. This dual action suggests potential for developing treatments for depression and anxiety disorders .

Q & A

Q. What are the common synthetic routes for 2,5-diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer: The compound is typically synthesized via cyclization reactions using chiral precursors. For example, analogous pyrrolidine derivatives are prepared by base-assisted cyclization of hydroxy-pyrrolidinone intermediates with amines or phenols (46–63% yields) under controlled conditions . Optimization can involve statistical design of experiments (DoE) to minimize trial-and-error approaches. Key parameters include temperature, solvent polarity, and catalyst loading. Reaction efficiency improves by applying computational reaction path searches to identify energy barriers and transition states, as demonstrated in integrated computational-experimental frameworks .

Q. What spectroscopic techniques are essential for characterizing the stereochemistry of this compound?

- Methodological Answer: Stereochemical validation requires:

- 1H/13C NMR : To confirm diastereotopic proton splitting and coupling constants, ensuring (2R,5R) configuration .

- FTIR : To identify functional groups (e.g., ester carbonyl stretches at ~1700 cm⁻¹) and hydrogen bonding patterns .

- HRMS : For precise molecular weight confirmation (e.g., [M+H]⁺ or [M-Cl]⁻ ions) and isotopic distribution analysis .

Cross-referencing these techniques ensures structural accuracy.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Standard chemical hygiene practices apply:

- Use fume hoods for synthesis to avoid inhalation of HCl vapors.

- Wear nitrile gloves and goggles to prevent skin/eye contact.

- Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis.

- Follow institutional safety training (e.g., 100% pass on lab safety exams) as mandated for advanced chemical courses .

Advanced Research Questions

Q. How can computational reaction path search methods improve the design of novel derivatives?

- Methodological Answer: Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, enabling rational design of derivatives. For instance, ICReDD’s framework combines reaction path searches with information science to prioritize experimental conditions, reducing development time by 30–50% . Feedback loops between experimental data (e.g., yields, selectivity) and computational models refine predictions for stereoselective syntheses.

Q. How can researchers resolve contradictions in spectral data during structural validation?

- Methodological Answer: Contradictions arise from impurities or conformational flexibility. Mitigation strategies include:

- Multi-spectral cross-validation : Compare NMR, FTIR, and HRMS data to rule out artifacts .

- Variable-temperature NMR : Detect dynamic processes (e.g., ring-flipping) that obscure stereochemical signals.

- X-ray crystallography : Resolve absolute configuration if crystals are obtainable.

Statistical outlier analysis (e.g., Grubbs’ test) identifies anomalous data points .

Q. What statistical experimental design approaches are suitable for optimizing reaction parameters?

- Methodological Answer: Use factorial designs (e.g., Box-Behnken or Central Composite Design) to evaluate interactions between variables (e.g., temperature, solvent ratio). For example:

- Response Surface Methodology (RSM) : Maximizes yield while minimizing side products .

- Taguchi Methods : Robust optimization for scale-up conditions (e.g., solvent recovery).

These approaches reduce the number of experiments by 40–60% compared to one-factor-at-a-time testing .

Q. How can Hansen Solubility Parameters (HSPs) guide solvent selection for this compound?

- Methodological Answer: HSPs (δD, δP, δH) are determined via solubility tests in 10–15 solvents with known parameters. For example:

- Cloud-point titration : Measures solubility thresholds in solvent/non-solvent mixtures.

- Swelling experiments : Quantifies polymer compatibility for drug delivery systems.

Matching the compound’s HSPs (e.g., δD ≈ 18 MPa¹/², δP ≈ 5 MPa¹/²) to solvents like ethyl acetate or DMF ensures optimal dissolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.